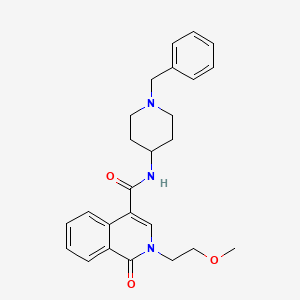![molecular formula C13H22N2O B12178297 1-[(Adamantan-1-yl)methyl]-3-methylurea](/img/structure/B12178297.png)
1-[(Adamantan-1-yl)methyl]-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Adamantan-1-yl)methyl]-3-methylurea is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often used in medicinal chemistry due to its unique properties, such as enhancing the lipophilicity and metabolic stability of compounds.
準備方法
Synthetic Routes and Reaction Conditions: 1-[(Adamantan-1-yl)methyl]-3-methylurea can be synthesized through a one-pot method involving the reaction of 1-(isocyanatomethyl)adamantane with methylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent like dimethylformamide (DMF) and a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions: 1-[(Adamantan-1-yl)methyl]-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The urea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The adamantane moiety can undergo oxidation to form hydroxylated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the adamantane moiety.
Major Products Formed:
Substitution Reactions: Products include various substituted ureas.
Oxidation: Hydroxylated adamantane derivatives are formed.
科学的研究の応用
1-[(Adamantan-1-yl)methyl]-3-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of polymers and other materials that benefit from the rigidity and stability of the adamantane structure.
作用機序
The mechanism of action of 1-[(Adamantan-1-yl)methyl]-3-methylurea involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols . This inhibition can have therapeutic effects, such as reducing inflammation and pain.
類似化合物との比較
1-[(Adamantan-1-yl)methyl]-3-pyrazolyl urea: Similar in structure but contains a pyrazole ring instead of a methyl group.
1,3-Disubstituted ureas: These compounds also feature the adamantane moiety but have different substituents at the urea nitrogen atoms.
Uniqueness: 1-[(Adamantan-1-yl)methyl]-3-methylurea is unique due to its specific combination of the adamantane moiety and the methylurea group, which imparts distinct chemical and biological properties. Its stability, lipophilicity, and potential as an enzyme inhibitor make it a valuable compound in various fields of research and application.
特性
分子式 |
C13H22N2O |
|---|---|
分子量 |
222.33 g/mol |
IUPAC名 |
1-(1-adamantylmethyl)-3-methylurea |
InChI |
InChI=1S/C13H22N2O/c1-14-12(16)15-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H2,14,15,16) |
InChIキー |
QAUDGCBEHSQQEV-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCC12CC3CC(C1)CC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B12178222.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B12178223.png)
![tert-butyl {1-[3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}carbamate](/img/structure/B12178226.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B12178234.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B12178251.png)
![ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B12178252.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B12178261.png)
methanone](/img/structure/B12178269.png)
![(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one](/img/structure/B12178280.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12178284.png)

![3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B12178301.png)
